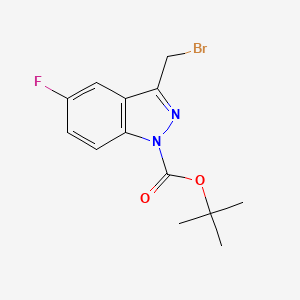

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate

Description

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate (CAS: 944904-75-0) is a fluorinated indazole derivative with a molecular formula of C₁₃H₁₄BrFN₂O₂ and a molecular weight of 329.17 g/mol . The compound features a bromomethyl substituent at the 3-position and a fluorine atom at the 5-position of the indazole core, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. It is stored under inert conditions (2–8°C) due to its sensitivity to degradation .

Key safety data includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding dust inhalation (P261) and immediate eye rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl 3-(bromomethyl)-5-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRYKHAOOIREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743692 | |

| Record name | tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-75-0 | |

| Record name | tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 315.14 g/mol. It features a tert-butyl group attached to an indazole framework, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are critical in various signaling pathways associated with cancer and neurodegenerative diseases.

Table 1: Inhibitory Activity Against Kinases

Cytotoxicity Studies

In cytotoxicity assays conducted on various cell lines, the compound demonstrated varying degrees of cell viability effects. The effective concentrations were assessed using fluorometric assays.

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|---|

| This compound | HT-22 (neuronal) | 10 | TBD | |

| This compound | BV-2 (microglial) | 10 | TBD |

Study on GSK-3β Inhibition

A study published in MDPI highlighted the compound's potential as a GSK-3β inhibitor, with promising results indicating an IC50 value in the nanomolar range. This suggests that it may be effective in modulating pathways involved in neurodegeneration and cancer progression .

Evaluation in Preclinical Models

In preclinical models, the compound exhibited a favorable profile with respect to both efficacy and safety. The absence of significant cytotoxic effects at lower concentrations further supports its potential for therapeutic applications .

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Development

- Anticancer Agents : The unique structure of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate suggests potential as a scaffold for developing new anticancer drugs. Its ability to interact with biological targets could lead to novel therapeutic agents for cancer treatment.

- Anti-inflammatory Compounds : Similar structural compounds have shown efficacy in treating inflammatory diseases. The presence of the bromomethyl and fluorine groups may enhance the compound's anti-inflammatory properties, making it a candidate for further exploration in this area .

2. Organic Synthesis

- Building Block for Derivatives : This compound serves as a versatile intermediate in synthesizing various indazole derivatives. These derivatives are crucial in developing agrochemicals and pharmaceuticals due to their diverse biological activities .

- Synthesis of Fluorinated Compounds : The incorporation of fluorine into organic molecules often enhances their pharmacological properties. This compound can be utilized to create more complex fluorinated compounds that exhibit improved bioactivity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate | Similar indazole structure with different substitution | Variation in position of bromine and fluorine |

| 3-(bromomethyl)-5-fluoroindazole | Lacks tert-butyl ester functionality | More polar due to absence of bulky group |

| 5-fluoroindazole | No bromomethyl or tert-butyl groups | Simpler structure, potential for different reactivity |

This table illustrates how structural variations among related compounds can influence their chemical reactivity and biological activity, emphasizing the unique position of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have explored the applications of indazole derivatives, including those related to this compound:

- Study on Anticancer Activity : Research demonstrated that indazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromomethyl group is hypothesized to enhance interaction with cellular targets, leading to increased efficacy.

- Investigation into Anti-inflammatory Effects : A comparative study showed that compounds similar to this compound possess anti-inflammatory properties by inhibiting key inflammatory pathways. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (−CHBr) undergoes nucleophilic substitution (S2) reactions, enabling the introduction of diverse functional groups.

Mechanistic Insight : The bromine atom acts as a leaving group, facilitating attack by nucleophiles such as amines, thiols, or hydroxide ions. Steric hindrance from the adjacent tert-butyl ester minimally affects reactivity due to the flexibility of the methylene spacer.

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions, enabling carbon–carbon bond formation.

Example : Reaction with phenylboronic acid under Suzuki conditions yields 3-(benzyl)-5-fluoro-indazole derivatives, useful in medicinal chemistry.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group (−COt-Bu) is cleaved under acidic conditions to reveal a carboxylic acid.

Application : The deprotected carboxylic acid serves as a precursor for amide bond formation or further functionalization .

Functionalization via Fluorine Substituent

The fluorine atom at position 5 directs electrophilic substitution and participates in halogen-exchange reactions.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Nitration | HNO, HSO | 5-Fluoro-3-(bromomethyl)-6-nitroindazole | Limited reactivity due to electron-withdrawing fluorine; occurs at position 6. |

| Halogen Exchange | CuCN, DMF, 150°C | 5-Cyano-3-(bromomethyl)-indazole | Fluorine replaced by cyano group under Ullmann conditions. |

Oxidation and Reduction

Controlled redox reactions modify the bromomethyl or ester groups.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Oxidation (CHBr → CHO) | KMnO, HSO | 3-Formyl-5-fluoro-indazole | Harsh conditions risk over-oxidation to COOH. |

| Reduction (COt-Bu → CHOH) | LiAlH, THF | 3-(Bromomethyl)-5-fluoro-indazole methanol | Ester reduced to primary alcohol; bromine remains intact. |

Comparaison Avec Des Composés Similaires

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

- Molecular Formula : C₁₂H₁₄BrN₃O₂.

- Key Differences : Replaces the bromomethyl group at position 3 with an amine and substitutes fluorine at position 5 with bromine .

- Synthesis : Prepared via Boc protection of 5-bromo-1H-indazol-3-amine, yielding 64% isolated product .

- Reactivity : The amine group enables nucleophilic reactions (e.g., acylations), contrasting with the electrophilic bromomethyl group in the main compound.

tert-Butyl 4-fluoro-5-nitro-1H-indazole-1-carboxylate

- Molecular Formula: Not explicitly stated, but inferred as C₁₂H₁₂FN₃O₄.

- Key Differences : Contains nitro at position 5 and fluoro at position 4 .

Functional Group Variations

tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

- Molecular Formula : C₁₂H₁₃BrN₂O₃.

- Key Differences : Features a keto group at position 3 instead of bromomethyl .

- Applications : The carbonyl group may participate in condensation reactions, diverging from the bromomethyl’s role in alkylation or cross-coupling.

Core Heterocycle Modifications

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate

- Molecular Formula: C₁₄H₁₅BrFNO₂.

- Key Differences : Indole core (one nitrogen atom) vs. indazole (two adjacent nitrogens) .

Positional Isomers

4-Bromo-6-fluoro-1H-indazole

Méthodes De Préparation

Indazole Core Formation

The foundational step involves synthesizing the indazole nucleus, which can be achieved through cyclization reactions of suitable hydrazine derivatives with aromatic nitriles or related precursors. According to literature, such as the work by Thiruvalluvar et al., the synthesis of 5-bromo-1H-indazol-3-amine involves nucleophilic substitution and cyclization:

- Starting Material: 5-bromo-2-fluorobenzonitrile

- Reaction: Hydrazine hydrate addition under reflux conditions

- Outcome: Formation of 5-bromo-1H-indazol-3-amine

This step is crucial as it sets the stage for subsequent functionalization at the indazole's nitrogen and carbon positions.

Protection of Indazole Nitrogen

Protection of the indazole nitrogen with tert-butyl groups is achieved via carbamate formation. The process involves:

- Reacting the indazole derivative with tert-butyl chloroformate (Boc anhydride) in the presence of a catalytic base like DMAP.

- Conditions: Cold temperature (~273 K) to control reactivity

- Result: Formation of tert-butyl carbamate-protected indazole (tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate)

This step ensures selective functionalization at the desired position and prevents undesired side reactions.

Bromomethylation

The key functionalization involves introducing a bromomethyl group at the 3-position of the indazole:

- Method: Reaction of the protected indazole with formaldehyde derivatives or via halomethylation reagents such as N-bromosuccinimide (NBS) in the presence of a base.

- Conditions: Typically performed in inert solvents like dichloromethane at controlled temperatures.

- Outcome: Formation of tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate

The bromomethylation step is critical for enabling subsequent nucleophilic substitutions or further derivatization.

Specific Preparation Methods

Method 1: Direct Bromomethylation Using NBS

Based on the literature, a typical approach involves:

- Dissolving the protected indazole in dichloromethane.

- Adding NBS and a radical initiator like AIBN or a catalytic amount of benzoyl peroxide.

- Refluxing under inert atmosphere to facilitate bromination at the methyl group.

tert-Butyl 3-amino-5-bromoindazole-1-carboxylate + NBS → this compound

Method 2: Halomethylation via Formaldehyde and NBS

Alternatively, formaldehyde can be used as a methyl source in the presence of NBS:

- Formaldehyde reacts with the indazole to form a methylated intermediate.

- NBS then brominates the methyl group to yield the bromomethyl derivative.

Method 3: Post-synthesis Functionalization

In some cases, the bromomethyl group can be introduced via a two-step process:

- First, methylation of the indazole core.

- Followed by selective bromination at the methyl group using NBS.

Data Tables Summarizing Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Indazole core synthesis | Hydrazine hydrate | Ethanol | Reflux (~373 K) | 4 hours | ~90 | Monitored by TLC |

| Carbamate protection | Boc anhydride | Dichloromethane | 273 K | 15 hours | 62 | Purified by chromatography |

| Bromomethylation | NBS + Radical initiator | Dichloromethane | Reflux | 12-24 hours | Variable | Radical conditions preferred |

Research Findings and Optimization

Research indicates that the bromomethylation step's efficiency depends heavily on reaction conditions:

- Temperature Control: Maintaining low temperatures (~0-5°C) during NBS addition minimizes over-bromination.

- Solvent Choice: Dichloromethane is preferred for its inertness and solubility profile.

- Reaction Time: Extended reflux ensures complete conversion but must be balanced against potential side reactions.

Optimization studies suggest that using radical initiators like AIBN at controlled temperatures enhances yield and selectivity.

Q & A

Q. Optimization strategies :

- Use anhydrous conditions for bromomethylation to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Employ microwave-assisted synthesis (e.g., 80°C, 30 min) to accelerate Boc protection, achieving yields >75% .

What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Q. Basic

- NMR :

- ¹H NMR : Tert-butyl protons appear as a singlet at δ ~1.5 ppm. Bromomethyl (-CH₂Br) shows splitting (δ ~4.3–4.5 ppm, J ~6 Hz) due to coupling with adjacent protons. Fluorine-induced deshielding affects aromatic protons .

- ¹³C NMR : Boc carbonyl resonates at δ ~150–155 ppm; C-F coupling (²JCF ~25 Hz) confirms fluorine placement .

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

- MS : ESI-MS confirms molecular ion [M+H]⁺ and bromine isotope patterns.

What safety precautions are recommended when handling this compound in laboratory settings?

Q. Basic

- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335) .

- Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation; store in airtight containers under nitrogen.

- Neutralize waste with 10% sodium thiosulfate before disposal.

How can computational methods like DFT be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- DFT Workflow :

- Optimize geometry using B3LYP/6-31G(d) to model the bromomethyl group's electron density.

- Calculate Fukui indices to identify electrophilic sites (e.g., C-Br bond).

- Simulate transition states for SN2 reactions with nucleophiles (e.g., amines).

- Validation : Compare computed activation energies with experimental kinetic data. Studies on analogous compounds show <5% deviation between DFT predictions and observed rates .

What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results for this compound?

Q. Advanced

- Common discrepancies :

- Dynamic effects in solution (NMR) vs. static crystal packing (XRD).

- Twinning or disorder in crystals misrepresenting bond lengths.

- Resolution :

How does the presence of fluorine at the 5-position influence the electronic properties and subsequent reactivity of the bromomethyl group in this compound?

Q. Advanced

- Electronic effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the adjacent bromomethyl group via inductive effects.

- Reactivity impact :

- Accelerates SN2 reactions (e.g., with amines or thiols) by polarizing the C-Br bond.

- Stabilizes transition states through partial negative charge delocalization.

- Comparative studies on chloro/fluoro analogs show 2–3× faster substitution rates in fluorinated derivatives .

What methodologies are recommended for analyzing hydrogen bonding patterns in crystalline forms of this compound, and how do these interactions affect its stability?

Q. Advanced

- Graph set analysis : Classify hydrogen bonds (e.g., N-H···O=C) using Etter’s notation (e.g., D(2) motifs) to map supramolecular networks .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., F···H interactions contributing ~15% to crystal packing) .

- Stability implications : Strong N-H···O hydrogen bonds (d ~2.8 Å) enhance thermal stability (Tdec >200°C) by reinforcing the crystal lattice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.